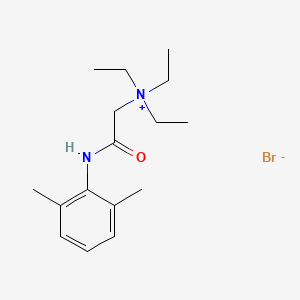

Bromure de lidocaïne N-éthyle

Vue d'ensemble

Description

Bromure de QX 314 : est un dérivé quaternaire de la lidocaïne imperméable aux membranes, principalement connu pour son rôle de bloqueur des canaux sodiques. Ce composé est chargé de manière permanente et est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la neurophysiologie et de la gestion de la douleur .

Applications De Recherche Scientifique

Local Anesthesia

Lidocaine N-ethyl bromide is primarily investigated for its use as a local anesthetic. Its charged nature limits its ability to permeate cell membranes, which can be both a benefit and a limitation. The compound has been shown to block sodium channels, which are crucial for the propagation of action potentials in neurons.

Enhanced Pain Management Strategies

Research has focused on combining lidocaine N-ethyl bromide with other agents to optimize pain management strategies.

Combination Therapy

- Lidocaine and QX-314 : A study demonstrated that a combination of 0.5% lidocaine N-ethyl bromide and 2% lidocaine produced a significant duration of pain-selective block (over 9 hours) following an initial non-selective block . This approach minimizes motor function disruption while providing effective analgesia.

Cancer Research

Lidocaine N-ethyl bromide has been explored for its potential effects on cancer cells.

In Vitro Studies

- Demethylation Effects : Research indicates that lidocaine N-ethyl bromide can be utilized as a standard in studies examining its demethylation effects on breast cancer cells using colorimetric assays . This highlights its potential role not just as an anesthetic but also as a tool in cancer research.

Forensic and Toxicological Applications

Due to its unique chemical properties, lidocaine N-ethyl bromide is also relevant in forensic science and toxicology.

Analytical Applications

- Standard Reference : It is used as an analytical standard for drug analysis in forensic contexts, allowing for the detection and quantification of this compound in biological samples .

Safety and Toxicity Considerations

While lidocaine N-ethyl bromide shows promise, safety and toxicity are critical considerations. The compound's inability to permeate membranes reduces systemic toxicity compared to traditional local anesthetics, making it a safer alternative when used appropriately .

Comprehensive Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Local Anesthesia | Blocks sodium channels; used for pain relief | Prolonged analgesia with minimal motor block when combined with lidocaine |

| Enhanced Pain Management | Co-administration with TRPV1 agonists for targeted delivery | Significant duration of pain-selective block (>9 hours) |

| Cancer Research | Investigated for effects on breast cancer cells | Used in demethylation studies; potential role in cancer treatment |

| Forensic and Toxicology | Analytical standard for drug detection | Useful in quantifying presence in biological samples |

Mécanisme D'action

Target of Action

Lidocaine N-ethyl bromide, also known as QX 314 bromide, primarily targets voltage-activated sodium (Na+) channels . These channels play a crucial role in the generation and propagation of action potentials in neurons .

Mode of Action

QX 314 bromide acts as a blocker of voltage-activated Na+ channels . When applied intracellularly, it inhibits the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . This results in the blockage of fast Na±dependent action potentials . Additionally, QX 314 bromide has been found to inhibit calcium currents in hippocampal CA1 pyramidal neurons when applied intracellularly .

Biochemical Pathways

The primary biochemical pathway affected by QX 314 bromide is the sodium ion channel pathway . By blocking these channels, QX 314 bromide prevents the transient increase in permeability of excitable membranes to sodium ions . This action disrupts the normal flow of sodium ions, which is essential for the generation and conduction of nerve impulses . The downstream effect of this action is the inhibition of action potential formation, leading to a numbing effect .

Pharmacokinetics

It is known that the compound ismembrane-impermeable , meaning it does not easily cross cell membranes. This property likely affects its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability. More research is needed to fully understand the pharmacokinetics of QX 314 bromide.

Result of Action

The primary result of QX 314 bromide’s action is the blockade of action potential formation . This leads to a numbing effect, as the neurons are transiently incapable of signaling the brain regarding sensations . This makes QX 314 bromide effective as a local anesthetic .

Action Environment

Environmental factors can influence the action, efficacy, and stability of QX 314 bromide. For instance, the compound is soluble in water , which could affect its distribution and action in aqueous environments within the body. Additionally, it is recommended to store QX 314 bromide under desiccating conditions and at +4°C , suggesting that moisture and temperature could affect its stability.

Analyse Biochimique

Biochemical Properties

Lidocaine N-ethyl bromide interacts with voltage-gated sodium channels, blocking both fast sodium-dependent action potentials and voltage-dependent, non-inactivating sodium conductance . This interaction inhibits the propagation of action potentials, leading to its anesthetic effects .

Cellular Effects

In vitro studies have shown that Lidocaine N-ethyl bromide can have a demethylating effect on breast cancer cells This suggests that it may have a role in influencing gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of Lidocaine N-ethyl bromide involves its binding to sodium channels, blocking the propagation of action potentials . This results in a decrease in the rate of contractions of the heart when injected near nerves, the nerves cannot conduct signals to or from the brain .

Temporal Effects in Laboratory Settings

It has been used as a standard in studying the demethylation effect of lidocaine N-ethyl bromide on breast cancer cells in vitro .

Dosage Effects in Animal Models

In animal models, Lidocaine N-ethyl bromide has been shown to produce long-lasting local anesthesia . The onset of Lidocaine N-ethyl bromide-mediated blockade was consistently slower compared with lidocaine, but the duration of the blockade was significantly longer .

Metabolic Pathways

Lidocaine, the parent compound of Lidocaine N-ethyl bromide, is metabolized in the liver by the P450 3A4 isoenzyme . This enzyme alters lidocaine through a sequential process of oxidative N-dealkylation, yielding mono-ethyl-glycine xylidide (MEGX) and subsequently, glycine xylidine (GX) .

Transport and Distribution

It is known that it is not membrane permeable .

Subcellular Localization

Given its role in blocking sodium channels, it is likely to be localized at the cell membrane where these channels are present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le bromure de QX 314 est synthétisé par quaternisation de la lidocaïne. Le procédé implique la réaction de la lidocaïne avec un agent alkylant, tel que le bromure de méthyle, dans des conditions contrôlées. La réaction se produit généralement dans un solvant organique comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile, et le produit est purifié par recristallisation .

Méthodes de production industrielle : La production industrielle du bromure de QX 314 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir une pureté et une constance élevées. Le composé est souvent produit en vrac et stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le bromure de QX 314 subit principalement des réactions de substitution en raison de sa structure ammonium quaternaire. Il peut également participer à des réactions d'échange ionique, en particulier dans les systèmes biologiques .

Réactifs et conditions courants :

Réactions de substitution : Ces réactions impliquent généralement des nucléophiles tels que des ions hydroxydes ou d'autres anions qui peuvent déplacer l'ion bromure.

Réactions d'échange ionique : Celles-ci se produisent en solution aqueuse où le bromure de QX 314 interagit avec d'autres espèces ioniques

Principaux produits : Les principaux produits de ces réactions dépendent des réactifs spécifiques utilisés. Par exemple, dans une réaction de substitution avec des ions hydroxydes, le produit serait l'hydroxyde de QX 314 .

Applications de la recherche scientifique

Chimie : Le bromure de QX 314 est utilisé comme outil pour étudier le fonctionnement des canaux ioniques et pour étudier les propriétés des canaux sodiques dans divers systèmes .

Biologie : Dans la recherche biologique, le bromure de QX 314 est utilisé pour bloquer les canaux sodiques dans les neurones, permettant aux chercheurs d'étudier le rôle de ces canaux dans la signalisation neuronale et les voies de la douleur .

Médecine : Cette propriété en fait un candidat pour le développement de nouveaux anesthésiques locaux .

Industrie : Bien que son utilisation principale soit la recherche, les propriétés uniques du bromure de QX 314 en font un composé précieux pour le développement de nouveaux produits pharmaceutiques et l'étude des interactions médicamenteuses .

Mécanisme d'action

Le bromure de QX 314 exerce ses effets en bloquant les canaux sodiques voltage-dépendants. Il y parvient en entrant dans la cellule par les canaux récepteurs potentiels transitoires de type vanilloïde 1 (TRPV1), qui sont activés par la capsaïcine. Une fois à l'intérieur de la cellule, le bromure de QX 314 se lie au côté intracellulaire des canaux sodiques, empêchant les ions sodium d'entrer dans la cellule et inhibant ainsi la génération du potentiel d'action .

Comparaison Avec Des Composés Similaires

Composés similaires :

Lidocaïne : Le composé parent du bromure de QX 314, utilisé comme anesthésique local.

QX 222 : Un autre dérivé quaternaire de la lidocaïne avec des propriétés similaires.

Tétrodotoxine : Un puissant bloqueur des canaux sodiques utilisé dans la recherche

Unicité : Le bromure de QX 314 est unique en raison de sa nature imperméable aux membranes, ce qui lui permet de bloquer sélectivement les canaux sodiques dans des neurones spécifiques sans affecter les autres cellules. Cette propriété le rend particulièrement utile pour les études ciblées en neurophysiologie et en recherche sur la douleur .

Activité Biologique

Lidocaine N-ethyl bromide, also known as QX-314, is a quaternary ammonium derivative of lidocaine that exhibits significant biological activity primarily as a local anesthetic. Its unique properties stem from its charged nature, which influences its pharmacological profile, particularly in the context of sodium channel blockade.

Lidocaine N-ethyl bromide functions predominantly as a sodium channel blocker . It selectively inhibits both fast voltage-gated sodium channels and non-inactivating sodium channels, thereby preventing the generation and propagation of action potentials in nerve cells. This mechanism is crucial for its application in local anesthesia, as it leads to a reversible block of nerve conduction, effectively providing localized analgesia without systemic effects .

Comparison with Traditional Lidocaine

Unlike traditional lidocaine, which can easily penetrate cell membranes due to its neutral charge, lidocaine N-ethyl bromide's permanent positive charge limits its membrane permeability. This characteristic allows for targeted applications where localized effects are desired, minimizing systemic toxicity risks associated with other local anesthetics .

Research Findings

Numerous studies have explored the biological activity of lidocaine N-ethyl bromide, particularly in combination with liposomal formulations to enhance its efficacy. The following table summarizes key findings from recent research:

Case Studies

- Nerve Block Studies : In experimental models involving rat sciatic nerve blocks, QX-314 was shown to provide effective sensory and motor blockade when administered in conjunction with anionic liposomes. The duration of analgesia significantly exceeded that of traditional lidocaine formulations, indicating a promising avenue for enhanced pain management strategies .

- Combination Therapy : A study demonstrated that combining QX-314 with lidocaine could produce a long-lasting pain-selective block while maintaining motor function. This combination resulted in over 9 hours of pain relief with minimal disruption to grip strength in rats .

Applications and Implications

Lidocaine N-ethyl bromide has several notable applications:

- Local Anesthesia : Its ability to provide prolonged analgesia makes it an attractive option for surgical procedures requiring localized pain management without systemic effects.

- Research Tool : As a sodium channel blocker, it serves as a valuable tool for studying the physiological roles of sodium channels in various biological processes and pain pathways .

Propriétés

Numéro CAS |

21306-56-9 |

|---|---|

Formule moléculaire |

C16H27N2O+ |

Poids moléculaire |

263.40 g/mol |

Nom IUPAC |

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium |

InChI |

InChI=1S/C16H26N2O/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5/h9-11H,6-8,12H2,1-5H3/p+1 |

Clé InChI |

PYEBKOFMWAMBFV-UHFFFAOYSA-O |

SMILES |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] |

SMILES canonique |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C |

Apparence |

Solid powder |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

>51.5 [ug/mL] (The mean of the results at pH 7.4) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

QX 314 QX-314 QX-314 bromide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Lidocaine N-ethyl bromide (QX-314)?

A1: Lidocaine N-ethyl bromide (QX-314) is a permanently charged derivative of lidocaine that acts as a potent voltage-gated sodium channel blocker. Unlike lidocaine, QX-314 cannot readily cross cell membranes due to its charge. [, , ]

Q2: How does the structure of QX-314 differ from lidocaine, and how does this impact its activity?

A2: QX-314 is structurally similar to lidocaine but contains an ethyl bromide group attached to the tertiary amine nitrogen. This modification renders QX-314 permanently charged, preventing it from passively diffusing across cell membranes. Consequently, QX-314 primarily exerts its blocking action on sodium channels when present intracellularly. [, , ]

Q3: How can QX-314 be selectively delivered into nociceptors to induce analgesia?

A3: Research suggests that co-administering QX-314 with Transient Receptor Potential Vanilloid 1 (TRPV1) agonists allows for targeted delivery into nociceptors. TRPV1 channels, primarily expressed by nociceptors, become permeable to large cations like QX-314 upon activation. This strategy enables localized, long-lasting analgesia by selectively blocking sodium channels within nociceptors, thereby inhibiting pain signal transmission. [, ]

Q4: Can lidocaine be used as a TRPV1 agonist for targeted QX-314 delivery?

A4: Interestingly, studies have shown that lidocaine itself can activate TRPV1 channels at clinically relevant doses. This finding suggests the potential for using lidocaine as both the TRPV1 agonist and a component of the analgesic effect, alongside QX-314, for targeted and prolonged pain relief. []

Q5: Does QX-314 affect calcium currents in neurons?

A5: Research indicates that intracellular QX-314 can inhibit both high-threshold and low-threshold calcium currents in hippocampal CA1 pyramidal neurons. This inhibition appears to be partially dependent on the intracellular bromide concentration, as evidenced by experiments using different QX-314 salts. []

Q6: What is the impact of QX-314 on synaptic transmission in the visual cortex?

A6: Studies using QX-314 in visual cortex slices revealed that blocking action potential output from neurons does not hinder the induction of transient synaptic potentiation. This finding suggests that QX-314 does not disrupt the fundamental mechanisms underlying synaptic plasticity in this brain region. [, ]

Q7: How does QX-314 impact synaptic responses mediated by GABAB receptors in the hippocampus?

A7: Experiments in the hippocampus demonstrate that intracellular QX-314 selectively blocks postsynaptic, but not presynaptic, GABAB receptor-mediated responses. This selectivity highlights the distinct downstream signaling pathways coupled to GABAB receptors at different neuronal locations. []

Q8: Can QX-314 be used to study the role of sodium channels in starburst amacrine cells?

A8: Researchers have employed QX-314 to investigate the role of sodium channels in starburst amacrine cells. Despite blocking sodium channels, QX-314 did not affect the spontaneous or light-evoked activity of these cells, suggesting that sodium channels may not be essential for their basic physiological functions. []

Q9: Does QX-314 impact the activity of olfactory granule cells?

A9: Intracellular QX-314 has been used to dissect the role of sodium channels in dendritic spikes of olfactory granule cells. By blocking these spikes, QX-314 helped researchers understand how these events contribute to calcium signaling and synaptic integration in these neurons. []

Q10: Can QX-314 be used to study the effects of anoxia on synaptic transmission?

A10: Researchers have utilized QX-314 to investigate the impact of anoxia on inhibitory synaptic transmission in hippocampal slices. By blocking specific currents, QX-314 helped to elucidate how anoxia alters neuronal excitability and synaptic function. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.